molecular formula C10H6N2O B1338397 6-(2-Furyl)nicotinonitrile CAS No. 619334-28-0

6-(2-Furyl)nicotinonitrile

Cat. No. B1338397
M. Wt: 170.17 g/mol
InChI Key: MLVPTQAKBGAZLS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-(2-Furyl)nicotinonitrile is characterized by a pyridine ring and a furan ring. The linear formula of the compound is C10H6N2O .

Scientific Research Applications

Synthesis and Antimicrobial Activities

6-(2-Furyl)nicotinonitrile and its derivatives have been extensively studied for their synthesis and potential antimicrobial activities. For instance, novel bis-α,β-unsaturated ketones, nicotinonitrile, and derivatives demonstrating significant antimicrobial properties have been synthesized through reactions involving furfural among other aromatic aldehydes (Altalbawy, 2013). These compounds, upon further reactions, yielded a variety of derivatives, including those incorporating the 6-(2-furyl)nicotinonitrile structure, with promising antimicrobial efficacy.

Antioxidant and Antiproliferative Activities

The compound has also been the focus of antioxidant evaluations. One-pot condensation involving furan-2-carbaldehyde led to the synthesis of nicotinonitriles that were further investigated for their antioxidant properties (Gouda et al., 2016). Additionally, nicotinonitrile derivatives, including those related to 6-(2-furyl)nicotinonitrile, were used as scaffolds for developing antineoplastic agents, showcasing potential antiproliferative activities against various cancer cell lines (El‐sayed et al., 2021).

Corrosion Inhibition

In the realm of materials science, derivatives of 6-(2-furyl)nicotinonitrile have been investigated as green corrosion inhibitors for mild steel in hydrochloric acid environments. These studies revealed that such compounds effectively inhibit corrosion, showcasing high efficiency and adherence to the Langmuir adsorption isotherm (Singh et al., 2016).

Luminescent Materials

Furthermore, the synthesis and photophysical studies of nicotinonitrile derivatives have identified potential applications in luminescent materials. For example, the synthesis of a new derivative demonstrated positive solvatochromic effects and good fluorescence properties, suggesting its use as a potential blue light-emitting material (Ahipa et al., 2014).

Anti-Helicobacter pylori Activity

Significant efforts have been made to develop compounds with anti-Helicobacter pylori activity. Derivatives of 6-(2-furyl)nicotinonitrile were synthesized and showed considerable inhibitory activity against H. pylori, positioning them as potential candidates for treating infections caused by this bacterium (Mohammadhosseini et al., 2009).

Dye-Sensitized Solar Cells (DSSCs)

Compounds based on 6-(2-furyl)nicotinonitrile have also found applications in dye-sensitized solar cells (DSSCs). The synthesis and characterization of new derivatives have been explored for their potential to improve the efficiency of DSSCs, showcasing the versatility of 6-(2-furyl)nicotinonitrile derivatives in renewable energy applications (Hemavathi et al., 2019).

properties

IUPAC Name

6-(furan-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVPTQAKBGAZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455728
Record name 6-(2-furyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Furyl)nicotinonitrile

CAS RN

619334-28-0
Record name 6-(2-furyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-FURYL)NICOTINONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FMA Altalbawy - International journal of molecular sciences, 2013 - mdpi.com
The title compounds were prepared by reaction of 1,1′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone (1) with different aromatic aldehydes 2a–c, namely Furfural (2a), 4-…
Number of citations: 55 0-www-mdpi-com.brum.beds.ac.uk
J Gogoi, P Gogoi, L Goswami, RC Boruah - Synthesis, 2015 - thieme-connect.com
2-Aminopyridines were synthesized from β-halo α,β-unsaturated aldehydes by a microwave-assisted Knoevenagel reaction. The β-halo-α,β-unsaturated aldehydes were, in turn, …

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